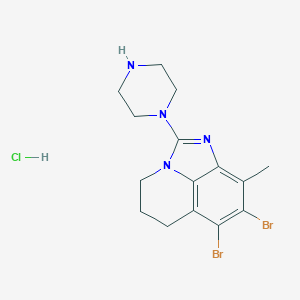

SEL120-34A HCl

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

SEL120-34A HCl is a potent, selective, orally available, ATP-competitive CDK8 inhibitor . It has IC50s of 4.4 nM and 10.4 nM for CDK8/CycC and CDK19/CycC, respectively, with antitumor activity .

Molecular Structure Analysis

The molecular formula of SEL120-34A HCl is C15H19Br2ClN4 . The exact molecular weight is not provided, but it’s approximately 450.6 .

Chemical Reactions Analysis

SEL120-34A HCl is a type I inhibitor that forms halogen bonds with the protein’s hinge region and hydrophobic complementarities within its front pocket . It shows no obvious inhibition on CDK1, 2, 4, 6, 5, 7, and only weakly suppresses CDK9 .

Physical And Chemical Properties Analysis

科学研究应用

Treatment of Acute Myeloid Leukemia (AML)

SEL120-34A has shown therapeutic efficacy in both murine and human Acute Myeloid Leukemia (AML) models . It has been demonstrated to have an antileukemic effect in a panel of AML cell lines . The treatment of TEX cells, an AML cell line, with SEL120-34A resulted in an inhibition of cell growth .

Inhibition of STAT Proteins

SEL120-34A inhibits the phosphorylation of STAT1 S727 and STAT5 S726 in cancer cells . Both STAT proteins were previously identified as biomarkers for SEL120-34A activity .

Loss of Leukemia Stem Cell (LSC) Signature

Treatment with SEL120-34A resulted in a loss of a Leukemia Stem Cell (LSC) signature . This suggests that SEL120-34A could potentially be used to target LSCs, a self-renewing population that constitutes a chemo-resistant reservoir responsible for disease relapse .

Inhibition of Cell Growth

SEL120-34A has been shown to inhibit cell growth in various cell lines. For instance, it inhibited the growth of human HL60, SKNO1, and KG1 cells .

Induction of Apoptosis

In addition to inhibiting cell growth, SEL120-34A also induces apoptosis in cells . This could potentially be leveraged for the treatment of various cancers.

Inhibition of CDK8 and CDK19

SEL120-34A is a novel inhibitor of Cyclin-dependent kinase 8 (CDK8) and CDK19 . It inhibits kinase activities of CDK8/CycC and CDK19/CycC complexes with IC50 values of 4.4 nM and 10.4 nM, respectively .

作用机制

Target of Action

SEL120-34A HCl is a potent, selective, orally available, ATP-competitive inhibitor . The primary targets of SEL120-34A HCl are Cyclin-dependent kinase 8 (CDK8) and its paralog CDK19 . These kinases are components of the multi-protein Mediator complex involved in transcription control .

Biochemical Pathways

SEL120-34A HCl inhibits phosphorylation of STAT1 S727 and STAT5 S726 in cancer cells . It also represses mitogen-induced expression of immediate early response (IER) genes and interferon (IFN)-responsive genes . The compound shows the strongest activity in hematological malignancies, especially in selected acute myeloid leukemia (AML), acute lymphoblastic leukemia (ALL), and mantle cell lymphoma (MCL) models .

Pharmacokinetics

It is orally available, indicating good absorption, and it has confirmed safety and in vivo efficacy, suggesting appropriate distribution, metabolism, and excretion profiles .

Result of Action

Treatment with SEL120-34A HCl results in a differential efficacy on AML cells with elevated STAT5 S726 levels and stem cell characteristics . It leads to decreased CDK8 occupancy and increased RNA Pol II occupancy as well as changes in the peak distribution among promoter and enhancer regions . It could repress many “stemness” genes and induce the expression of genes involved in lineage commitment .

Action Environment

It is noted that the compound has in vivo efficacy in leukemia models, suggesting that it is stable and effective in the complex biological environment of the body .

安全和危害

未来方向

属性

IUPAC Name |

6,7-dibromo-5-methyl-2-piperazin-1-yl-1,3-diazatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraene;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18Br2N4.ClH/c1-9-11(16)12(17)10-3-2-6-21-14(10)13(9)19-15(21)20-7-4-18-5-8-20;/h18H,2-8H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQXLWUCQESKBSC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C3=C(CCCN3C(=N2)N4CCNCC4)C(=C1Br)Br.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19Br2ClN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1609452-30-3 |

Source

|

| Record name | SEL-120 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1609452303 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Thieno[3,2-d]pyrimidine-6-methanol, 7-(5-fluoro-2-methoxyphenyl)-2-[[2-(1-methylethoxy)-4-(4-methyl-1-piperazinyl)phenyl]amino]-](/img/structure/B610685.png)

![(S)-1-((5-chloropyridin-3-yl)methyl)-8-((R)-3-methylmorpholino)-2-(trifluoromethyl)-3,4-dihydro-1H-pyrimido[1,2-a]pyrimidin-6(2H)-one](/img/structure/B610686.png)

![1-[bis(4-fluorophenyl)methyl]-4-(1H-1,2,4-triazol-1-ylcarbonyl)piperazine](/img/structure/B610688.png)